2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Description
2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a hydrazide-hydrazone hybrid compound characterized by a cyanoacetohydrazide backbone conjugated to a 1H-pyrrol-2-yl moiety via an imine bond (C=N). This compound serves as a versatile precursor for synthesizing heterocyclic derivatives such as pyrazoles, pyridines, and pyrans, which are of interest in medicinal chemistry due to their antimicrobial and anticancer properties . Its synthesis typically involves condensation reactions between 2-cyanoacetohydrazide and carbonyl-containing precursors under thermal or green catalytic conditions .
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNICZRQGFYMMJ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in ethanol . The reaction mixture is refluxed for 30 minutes with the addition of a few drops of acetic acid. The product is then filtered and recrystallized from a mixture of ethanol and dimethylformamide (5:1) to yield a white powder with a melting point of 205-206°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and optimization for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones and other derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For condensation reactions.
Phenyl Isothiocyanate and Elemental Sulfur: For the synthesis of heterocycles.
Major Products Formed
The major products formed from these reactions include various hydrazones and nitrogen heterocycles, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is used in diverse scientific research applications, including:
Drug Development: Its unique structure allows for the synthesis of novel drug candidates.
Material Science: It is used in the development of new materials with specific properties.
Catalysis Studies: The compound is valuable in studying catalytic processes and developing new catalysts.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its ability to form stable complexes with various substrates. The cyano group and the pyrrole ring play crucial roles in its reactivity, allowing it to participate in multiple chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of cyanoacetohydrazide derivatives. Key structural analogues include:
Key Observations :
- Pyrrole vs. Aromatic Substitutions : The 1H-pyrrol-2-yl group in the target compound introduces steric and electronic effects distinct from phenyl or coumarin substituents. This moiety may enhance interactions with biological targets, such as enzymes or DNA .
- Electron-Donating/Withdrawing Groups : Chloro or nitro substituents (e.g., ) increase electrophilicity of the C=N bond, influencing reactivity in cyclization reactions and antimicrobial activity .
Comparison :
- Green Synthesis : The target compound’s synthesis using L-proline via solvent-free grinding aligns with eco-friendly protocols, achieving high yields (>85%) and short reaction times (<30 min), comparable to coumarin derivatives synthesized ultrasonically .
- Catalyst Efficiency : L-proline demonstrates reusability for up to four cycles without yield loss, outperforming traditional bases like piperidine .
Key Findings :
- The target compound exhibits moderate antimicrobial activity, likely due to the pyrrole ring’s planar structure facilitating membrane penetration .
- Chloro and nitro derivatives (e.g., ) show superior antifungal activity, attributed to increased electrophilicity and hydrophobic interactions .
- Coumarin-linked derivatives (e.g., ) excel in antioxidant applications due to extended conjugation and radical scavenging .
Physicochemical Properties
Biological Activity
The compound 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.25 g/mol
- IUPAC Name : this compound
This compound contains a pyrrole ring, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole-based compounds, including this compound. Research indicates that derivatives containing the pyrrole moiety exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, several pyrrole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL, indicating potent antibacterial activity .
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | S. aureus | 3.12 |
| Pyrrole Derivative B | E. coli | 12.5 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of hydrazone derivatives have been extensively studied. The incorporation of the pyrrole ring in these compounds enhances their cytotoxic effects against various cancer cell lines.
Research Findings
In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be considerably lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential .
The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide be optimized to improve yield and purity?
- Methodology : The compound is typically synthesized via condensation of cyanoacetic acid hydrazide with a pyrrole-derived aldehyde under reflux in ethanol. Key parameters include:
- Solvent selection : Absolute ethanol ensures solubility and minimizes side reactions.
- Reaction time : Reflux for 1–3 hours balances completion and decomposition risks .
- Purification : Recrystallization from ethanol or methanol enhances purity. Yields range from 44% to 56%, influenced by substituent steric/electronic effects .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?
- Essential Techniques :
- IR spectroscopy : Identifies C=O (~1650 cm⁻¹), C≡N (~2200 cm⁻¹), and N-H (~3200 cm⁻¹) stretches .
- NMR : -NMR confirms hydrazone proton (δ 8.5–9.5 ppm) and pyrrole aromatic protons (δ 6.5–7.5 ppm). -NMR detects cyano (δ ~115 ppm) and carbonyl (δ ~160 ppm) carbons .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 231.08) .
- Data Resolution : Cross-validation via elemental analysis (C, H, N within ±0.4% of theoretical values) ensures consistency .
Advanced Research Questions
Q. How can structural derivatives of this compound be designed to enhance biological activity or material properties?
- Strategies :
- Functional group substitution : Replace the pyrrole moiety with pyridine ( ) or morpholinophenyl groups () to modulate electronic properties.
- Heterocyclic fusion : React with malononitrile or thiocarbonohydrazide to form pyrazole, pyridine, or thiazole derivatives .
- Schiff base modification : Condense with substituted aldehydes (e.g., 4-diethylamino-2-hydroxybenzaldehyde) to extend conjugation for nonlinear optical applications .
Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement?
- Approach :
- Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., solvent molecules) .
- Validation metrics : Ensure R-factor < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.0. Hirshfeld surface analysis (e.g., CrystalExplorer) clarifies intermolecular interactions .
- Twinned data handling : For macromolecular applications, employ SHELXE for experimental phasing .
Q. How can the antimicrobial and antioxidant activities of this compound and its derivatives be systematically evaluated?
- Protocols :
- Antimicrobial assays : Use agar diffusion or microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant testing : DPPH radical scavenging assay (λ = 517 nm) with IC₅₀ calculation. Pre-incubate samples in methanol with DPPH (40 mg/L) for 30 minutes .
Specialized Applications
Q. What strategies enable the use of this compound in nonlinear optical (NLO) materials?
- Design principles :
- Conjugation extension : Incorporate electron-donor (e.g., -NMe₂) and acceptor (e.g., -NO₂) groups to enhance hyperpolarizability .
- Crystallographic alignment : Optimize crystal packing via π-π stacking (e.g., using SHELXL-refined structures) for improved third-order NLO response .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
